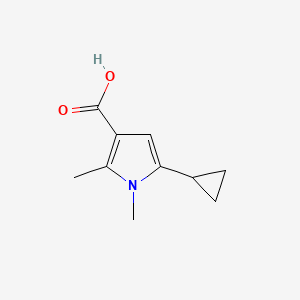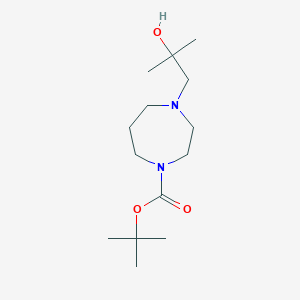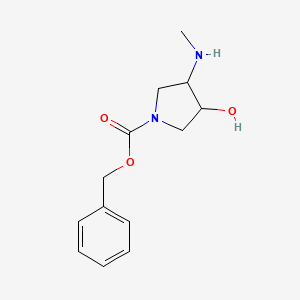
rac-benzyl (3R,4R)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate, trans
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-Benzyl-(3R,4R)-3-hydroxy-4-(methylamino)pyrrolidin-1-carboxylat, trans ist eine chirale Verbindung mit erheblicher Bedeutung in der pharmazeutischen Chemie.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von rac-Benzyl-(3R,4R)-3-hydroxy-4-(methylamino)pyrrolidin-1-carboxylat, trans umfasst typischerweise die folgenden Schritte:
Ausgangsmaterial: Die Synthese beginnt mit der Herstellung des Pyrrolidinrings.
Hydroxylierung: Einführung der Hydroxylgruppe an der 3-Position des Pyrrolidinrings.
Methylaminierung: Einführung der Methylaminogruppe an der 4-Position.
Carboxylierung: Einführung der Carboxylgruppe an der 1-Position.
Benzylierung: Einführung der Benzylgruppe am Stickstoffatom.
Die Reaktionsbedingungen beinhalten häufig die Verwendung von Katalysatoren wie Palladium auf Kohlenstoff und Lösungsmitteln wie Methanol .
Industrielle Produktionsverfahren
Die industrielle Produktion von rac-Benzyl-(3R,4R)-3-hydroxy-4-(methylamino)pyrrolidin-1-carboxylat, trans folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert und umfasst häufig Durchflussreaktoren und fortschrittliche Reinigungsverfahren.
Chemische Reaktionsanalyse
Reaktionstypen
rac-Benzyl-(3R,4R)-3-hydroxy-4-(methylamino)pyrrolidin-1-carboxylat, trans unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Umlagerung der Hydroxylgruppe zu einer Carbonylgruppe.
Reduktion: Reduktion der Carbonylgruppe zurück zu einer Hydroxylgruppe.
Substitution: Ersatz der Benzylgruppe durch andere funktionelle Gruppen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Häufige Reagenzien sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Häufige Reagenzien sind Alkylhalogenide und Nukleophile.
Hauptprodukte
Wissenschaftliche Forschungsanwendungen
rac-Benzyl-(3R,4R)-3-hydroxy-4-(methylamino)pyrrolidin-1-carboxylat, trans hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Wird als Baustein bei der Synthese komplexer organischer Moleküle verwendet.
Biologie: Wird auf seine potenziellen Wechselwirkungen mit biologischen Makromolekülen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung verschiedener Krankheiten untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von rac-Benzyl-(3R,4R)-3-hydroxy-4-(methylamino)pyrrolidin-1-carboxylat, trans beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung bindet an Enzyme und Rezeptoren, moduliert deren Aktivität und beeinflusst verschiedene biochemische Stoffwechselwege. Diese Wechselwirkung kann zu therapeutischen Wirkungen führen und macht sie zu einer wertvollen Verbindung in der Arzneimittelentwicklung .
Analyse Chemischer Reaktionen
Types of Reactions
rac-benzyl (3R,4R)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate, trans undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the carbonyl group back to a hydroxyl group.
Substitution: Replacement of the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and nucleophiles.
Major Products
Wissenschaftliche Forschungsanwendungen
rac-benzyl (3R,4R)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate, trans has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of rac-benzyl (3R,4R)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate, trans involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to therapeutic effects, making it a valuable compound in drug development .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- rac-Benzyl-(3R,4R)-3-hydroxy-4-isobutylpyrrolidin-1-carboxylat
- rac-Benzyl-(3R,4R)-3-hydroxy-4-(ethylamino)pyrrolidin-1-carboxylat
- rac-Benzyl-(3R,4R)-3-hydroxy-4-(propylamino)pyrrolidin-1-carboxylat
Einzigartigkeit
rac-Benzyl-(3R,4R)-3-hydroxy-4-(methylamino)pyrrolidin-1-carboxylat, trans ist einzigartig aufgrund seiner spezifischen Stereochemie und funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen .
Eigenschaften
Molekularformel |
C13H18N2O3 |
|---|---|
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
benzyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H18N2O3/c1-14-11-7-15(8-12(11)16)13(17)18-9-10-5-3-2-4-6-10/h2-6,11-12,14,16H,7-9H2,1H3 |
InChI-Schlüssel |
DFHWAMADCHWXNC-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1CN(CC1O)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12313857.png)
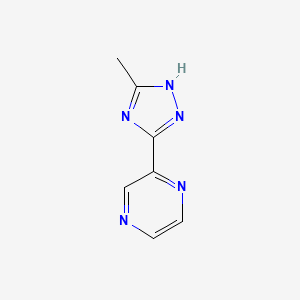
![2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid](/img/structure/B12313866.png)

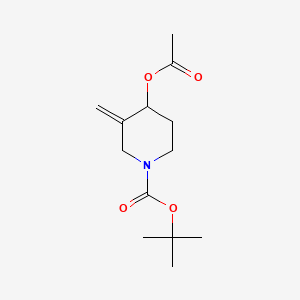
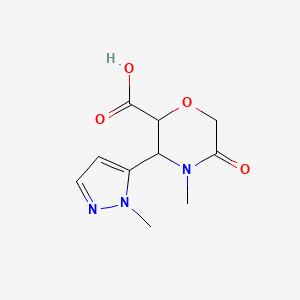
![rac-[(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonyl chloride](/img/structure/B12313885.png)
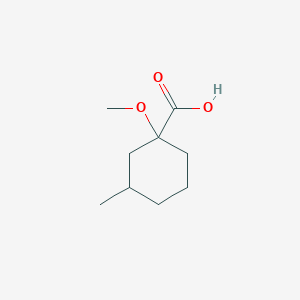
![1-{Octahydropyrrolo[3,4-c]pyrrol-2-yl}prop-2-yn-1-one; trifluoroacetic acid](/img/structure/B12313897.png)
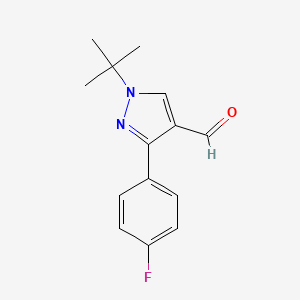
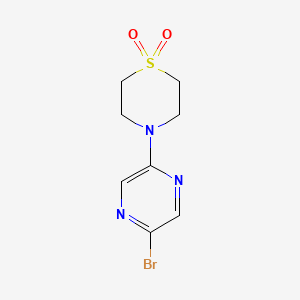
![rac-2-methyl-2-[(2R,6S)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid, cis](/img/structure/B12313913.png)
